molecular formula C12H20O B1235492 (3Z,6Z,9Z)-dodecatrienol

(3Z,6Z,9Z)-dodecatrienol

Cat. No. B1235492
M. Wt: 180.29 g/mol
InChI Key: OFAUAWIRDOCHFP-PDBXOOCHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z,6Z,9Z)-dodecatrienol is a homoallylic alcohol and a primary alcohol.

Scientific Research Applications

1. Role in Algal and Insect Communication

(3Z,6Z,9Z)-dodecatrienol has been identified in various biological contexts. It is proposed as a precursor of algal sex attractants, specifically in female gametes of Analipus japonicus (Kodama et al., 1993). This compound is also involved in insect communication, particularly as a component of trail-following and sex pheromones in termites. For instance, (3Z,6Z,8E)-3,6,8-dodecatrien-1-ol is active in eliciting trail-following behavior in termite workers and acts as a sex attractant in male alates at higher concentrations (Laduguie et al., 1994).

2. Chemical Synthesis and Olfactive Properties

The chemical synthesis of this compound and related unsaturated aldehydes has been explored. These compounds, including (3Z,6Z)-3,6,11-dodecatrienal, have been synthesized using acetylene chemistry, and their olfactive properties have been described, indicating potential applications in fragrance and flavor industries (Broekhof et al., 2010).

properties

Product Name

(3Z,6Z,9Z)-dodecatrienol

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

(3Z,6Z,9Z)-dodeca-3,6,9-trien-1-ol

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-4,6-7,9-10,13H,2,5,8,11-12H2,1H3/b4-3-,7-6-,10-9-

InChI Key

OFAUAWIRDOCHFP-PDBXOOCHSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCO

SMILES

CCC=CCC=CCC=CCCO

Canonical SMILES

CCC=CCC=CCC=CCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3Z,6Z,9Z)-dodecatrienol
Reactant of Route 2
(3Z,6Z,9Z)-dodecatrienol
Reactant of Route 3
(3Z,6Z,9Z)-dodecatrienol
Reactant of Route 4
(3Z,6Z,9Z)-dodecatrienol
Reactant of Route 5
(3Z,6Z,9Z)-dodecatrienol
Reactant of Route 6
(3Z,6Z,9Z)-dodecatrienol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.